2-(3-Methoxyphenyl)thioacetamide
Overview
Description
Scientific Research Applications
Summary of the Application
“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of compounds containing the 2-methoxyphenol moiety core structure. These compounds are studied for their antioxidant activity, which is crucial in preventing and treating conditions where oxidative stress is a contributing factor .
Methods of Application or Experimental Procedures
The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy. The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
Results or Outcomes
The study identified new phenolic acid-derived compounds with antioxidant activity .
2. Antibacterial Agents Research
Summary of the Application
“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of a novel class of antibacterial agents, thioacetamide-triazoles. These agents are studied for their potential as new antibiotics with alternative modes of action, especially against Gram-negative bacteria .
Methods of Application or Experimental Procedures
The study involved the synthesis of analogs of the initial hit compounds to study the contribution of the aryl, thioacetamide, and triazole sections .
Results or Outcomes
A clear structure–activity relationship was observed, generating compounds with excellent inhibition values. Changes to the triazole portion of the molecule dramatically decreased the antibacterial activity, further indicating that 1,2,3-triazole is critical for potency .
3. Inhibition of Enzymes
Summary of the Application
“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of thiourea derivatives, which are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .
Methods of Application or Experimental Procedures
The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques. The compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
Results or Outcomes
The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .
4. Thioamide-Containing Peptides and Proteins
Summary of the Application
“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of thioamide-containing peptides and proteins. Thioamides are found in a small number of natural products with intriguing antibiotic and anticancer activities .
Methods of Application or Experimental Procedures
Thioamide modifications have been installed synthetically to investigate the biosynthesis and biological activity of these thioamide natural products, as well as to serve as biophysical probes or to enhance the stability and activity of medicinally relevant peptides .
Results or Outcomes
The expanding number of known thioamide natural products, the ability to gain detailed insights into protein folding mechanisms, and recent demonstrations of valuable in vivo activity for thioamide-modified peptides highlight the impact of thioamides in peptide and protein chemistry .
5. Synthesis of Betti Bases
Summary of the Application
“2-(3-Methoxyphenyl)thioacetamide” is used in the synthesis of Betti bases. Betti bases have gained significant importance in medicinal chemistry as they exhibit a wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory and anti-tubercular activities .
Methods of Application or Experimental Procedures
Betti bases are synthesized by carrying out altered Mannich reaction. This reaction was carried out between amine source and formaldehyde to afford imines which were then made to react with carbonyl compounds .
Results or Outcomes
Betti bases have been found to exhibit a wide range of pharmacological applications such as anti-tumor, anti-microbial, anti-fungal, anti-inflammatory and anti-tubercular activities .
6. Thioacetamide Reactions
Summary of the Application
“2-(3-Methoxyphenyl)thioacetamide” is used in the study of thioacetamide reactions with N-arylmaleimides. Under different conditions, the reaction can lead to various compounds .
Methods of Application or Experimental Procedures
The study involved the reaction of thioacetamide with N-arylmaleimides under different conditions .
Results or Outcomes
The study found that under different conditions the reaction of thioacetamide with N-arylmaleimides can lead to various compounds .
properties
IUPAC Name |
2-(3-methoxyphenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQKWJXEEQUMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602697 | |
Record name | (3-Methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)thioacetamide | |
CAS RN |
35582-11-7 | |
Record name | (3-Methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.